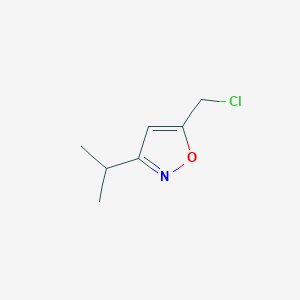

5-(Chloromethyl)-3-isopropylisoxazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHZEISFLMPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494365 | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64988-71-2 | |

| Record name | 5-(Chloromethyl)-3-(1-methylethyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64988-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 5 Chloromethyl 3 Isopropylisoxazole

Reactivity of the Chloromethyl Moiety in 5-(Chloromethyl)-3-isopropylisoxazole

The chloromethyl group (-CH₂Cl) attached to the C5 position of the isoxazole (B147169) ring is a key handle for synthetic modifications. The electron-withdrawing nature of the adjacent isoxazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the derivatization of this compound.

Nucleophilic substitution is a fundamental class of reactions for this compound, allowing for the direct replacement of the chlorine atom with various functional groups. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.

This compound readily reacts with oxygen-centered nucleophiles to form ethers. For instance, in the presence of a base, phenols and alcohols can be alkylated by this compound to yield the corresponding aryloxymethyl or alkoxymethyl derivatives. A notable example is the Williamson ether synthesis, where substituted phenols react with 3-chloromethyl-5-phenylisoxazoles to afford 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net Similarly, the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole (B76759) has been reported to produce the corresponding ether conjugate. researchgate.net

Table 1: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Substituted Phenols | Williamson ether synthesis | Aryloxymethylisoxazoles |

| Alcohols | Base (e.g., K₂CO₃), DMF | Alkoxymethylisoxazoles |

This table is generated based on analogous reactions of chloromethylisoxazoles.

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride in this compound to form the corresponding aminomethyl derivatives. For example, the reaction with morpholine (B109124) results in the substitution of the chlorine atom by a morpholine residue. researchgate.net These reactions are crucial for introducing nitrogen-containing moieties, which are prevalent in many biologically active compounds. The general mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the chloromethyl group. libretexts.org

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Morpholine | 5-(Morpholinomethyl)-3-isopropylisoxazole |

| Benzylamine | 5-(Benzylaminomethyl)-3-isopropylisoxazole |

This table is generated based on analogous reactions of chloromethylisoxazoles.

The high nucleophilicity of sulfur compounds makes them excellent partners in substitution reactions with this compound. libretexts.org Thiols and their corresponding thiolates react to form thioethers. For instance, sodium phenylthiolate, benzylthiolate, and furfurylthiolate have been shown to replace the chlorine atom in 3-chloromethyl-5-phenylisoxazoles to yield the respective thioether derivatives. researchgate.net Isothiuronium salts have also been synthesized from 5-chloromethylisoxazoles. researchgate.net These reactions highlight the versatility of the chloromethyl group in forming carbon-sulfur bonds. nih.govrsc.org

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Sodium Phenylthiolate | Methanol | Phenylthiomethylisoxazole |

| Sodium Benzylthiolate | Methanol | Benzylthiomethylisoxazole |

| Sodium Furfurylthiolate | Methanol | Furfurylthiomethylisoxazole |

This table is generated based on analogous reactions of chloromethylisoxazoles.

The chloromethyl group of this compound serves as an effective alkylating agent for various nucleophilic substrates. This allows for the introduction of the isoxazole moiety into a wide range of molecular scaffolds. The alkylation can occur at carbon, nitrogen, oxygen, or sulfur centers, depending on the nature of the nucleophile. For example, it can be used to alkylate the hydroxyl group of comenic acid derivatives. researchgate.net The reactivity of the chloromethyl group in these alkylation reactions is a cornerstone of its synthetic utility. cas.cn

Nucleophilic Substitution Reactions

Functionalization and Modification of the Isoxazole Ring System in this compound

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself can also undergo functionalization, although this is generally less common and often requires more specific reaction conditions. Direct functionalization of the isoxazole ring, such as electrophilic substitution, can be challenging due to the electron-deficient nature of the ring. However, late-stage functionalization strategies have been explored. For instance, direct fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been achieved using electrophilic fluorinating agents like Selectfluor. academie-sciences.fr Such modifications can significantly alter the electronic and steric properties of the molecule, providing access to novel derivatives.

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, and while it is less aromatic than other five-membered heterocycles, it can undergo electrophilic aromatic substitution (SEAr). chemicalbook.com The presence of the electronegative nitrogen and oxygen atoms influences the ring's reactivity, making electrophilic substitution more favorable than in pyridine. chemicalbook.com For 3,5-disubstituted isoxazoles, such as this compound, the substitution is known to occur preferentially at the C4 position. reddit.com

Research has demonstrated the direct fluorination of the C4 position on 3,5-disubstituted isoxazoles. academie-sciences.fr This transformation highlights the viability of introducing substituents onto the isoxazole core through electrophilic attack.

A notable example is the direct fluorination of 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazoles using N-fluorobenzenesulfonimide (NFSI). This method successfully yields 4-fluorinated isoxazoles with various substituents at the C-3 position, including alkyl and aryl groups, in yields up to 75%. academie-sciences.fr Although a specific example starting from this compound is not detailed, the established reactivity pattern for 3,5-disubstituted isoxazoles suggests that it would undergo similar electrophilic substitution at the C4 position.

| Reaction Type | Reagent | Position of Substitution | Product Type | Reference |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | C4 | 4-Fluoro-3,5-disubstituted isoxazole | academie-sciences.fr |

| Halogenation/Selenation | ICl, I₂, Br₂, PhSeBr | C4 | 4-Halo/Seleno-3,5-disubstituted isoxazole | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions at the Isoxazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For isoxazoles, these reactions primarily target the C-H bonds of the heterocyclic core for functionalization. The palladium-catalyzed C4-arylation of 3,5-disubstituted isoxazoles via C-H bond functionalization is a well-described process. researchgate.netresearchgate.net This approach allows for the direct introduction of aryl groups at the C4 position of the isoxazole ring.

While less common, direct C-H arylation at the C5-position of isoxazoles with aryl iodides has also been achieved using a palladium catalyst, affording the coupling products in moderate to good yields. nih.gov However, for a substrate like this compound, the C4 position remains the most probable site for C-H activation and subsequent coupling, given that the C5 position is already substituted.

Studies have reported conditions for the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides, showcasing the potential for multiple C-H functionalizations on the isoxazole ring when both positions are unsubstituted. researchgate.net For 3,5-disubstituted isoxazoles, the focus remains on the selective functionalization of the C4-H bond. These reactions open pathways to complex, highly substituted isoxazole derivatives. nih.gov

| Reaction Type | Catalyst System (Example) | Position of Coupling | Coupling Partner (Example) | Product Type | Reference |

| C-H Arylation | Pd(OAc)₂ / Ligand | C4 | Aryl Bromides/Iodides | 4-Aryl-3,5-disubstituted isoxazole | researchgate.netresearchgate.net |

| C-H Arylation | Pd(OAc)₂ | C5 | Aryl Iodides | 5-Aryl-isoxazole | nih.gov |

| Suzuki-Miyaura | Palladium Catalyst | C4 (from 4-iodoisoxazole) | Boronic Acids | 4-Aryl-3,5-disubstituted isoxazole | nih.gov |

| Sonogashira | Palladium Catalyst | C4 (from 4-iodoisoxazole) | Terminal Alkynes | 4-Alkynyl-3,5-disubstituted isoxazole | nih.gov |

| Heck | Palladium Catalyst | C4 (from 4-iodoisoxazole) | Styrenes | 4-Vinyl-3,5-disubstituted isoxazole | nih.gov |

Synthesis of Structurally Related Analogs and Hybrid Compounds Derived from this compound

The reactive chloromethyl group at the C5 position is a key functional handle for derivatization, enabling the synthesis of a wide array of analogs and hybrid molecules through nucleophilic substitution reactions.

Conjugation with Other Biologically Active Scaffolds

The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by various nucleophiles, facilitating the conjugation of the isoxazole moiety to other chemical scaffolds, including those with known biological activity. This strategy is employed to create hybrid molecules that may exhibit synergistic or novel biological properties.

For instance, 3-organyl-5-(chloromethyl)isoxazoles have been used to synthesize water-soluble conjugates with molecules such as thiourea (B124793) and amino acids. In a specific application, a 3-chloromethyl-5-phenylisoxazole was used to alkylate the hydroxyl group of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, a derivative of comenic acid, to form a new conjugate. researchgate.net This demonstrates the utility of the chloromethyl group in linking the isoxazole core to other bioactive platforms through stable ether bonds. researchgate.net The reactivity of this compound is expected to be analogous, allowing for its conjugation with various O-, N-, and S-nucleophiles present in other biologically active molecules.

| Scaffold Type | Nucleophilic Group | Linkage Formed | Example Conjugate | Reference |

| Comenic Acid Derivative | Hydroxyl (-OH) | Ether (-O-) | Isoxazole-Comenic Acid Hybrid | researchgate.net |

| Amino Acids | Amine (-NH₂) | Amine (-NH-) | Isoxazole-Amino Acid Conjugate | [Unknown] |

| Thiourea | Thiol (-SH) / Amine (-NH₂) | Thioether/Amine | Isoxazole-Thiourea Conjugate | [Unknown] |

Preparation of Precursors for Downstream Synthetic Applications

The 5-(chloromethyl) group is not only a site for direct conjugation but can also be chemically transformed into other functional groups. These transformations generate valuable isoxazole-based precursors for more extensive synthetic applications.

A key transformation is the oxidation of the chloromethyl group to an aldehyde. For example, a 5-(chloromethyl)isoxazole (B1588054) derivative was successfully oxidized to the corresponding 5-formylisoxazole (an aldehyde) using pyridinium (B92312) chlorochromate (PCC). nih.gov The resulting aldehyde is a versatile intermediate, susceptible to a wide range of subsequent reactions such as condensations, reductive aminations, and further oxidations to a carboxylic acid. This aldehyde functionality is considered highly advantageous for post-functionalization efforts. academie-sciences.fr

Conversely, the chloromethyl group can be converted to a hydroxymethyl group via nucleophilic substitution with a hydroxide (B78521) source or through reduction. The resulting 5-(hydroxymethyl)isoxazole can then be used in esterification or etherification reactions. The interconversion between the hydroxymethyl and chloromethyl groups provides a flexible strategy for synthetic design.

| Initial Group | Reagent/Condition | Transformed Group | Precursor Type | Reference |

| 5-Chloromethyl | Pyridinium Chlorochromate (PCC) | 5-Formyl (Aldehyde) | Aldehyde Precursor | nih.gov |

| 5-Chloromethyl | Hydrolysis (e.g., H₂O/base) | 5-Hydroxymethyl (Alcohol) | Alcohol Precursor | |

| 5-Hydroxymethyl | Thionyl Chloride (SOCl₂) | 5-Chloromethyl | Alkylating Agent | researchgate.net |

Biological Activities and Medicinal Chemistry Research Involving 5 Chloromethyl 3 Isopropylisoxazole Derivatives

Broad Spectrum Biological Activities of Isoxazole-Containing Compounds

The isoxazole (B147169) scaffold is present in a multitude of compounds demonstrating a wide range of pharmacological effects. nih.gov Its derivatives are recognized for activities including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and anti-diabetic properties, making them attractive candidates for drug discovery. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of isoxazole derivatives is well-documented, targeting a broad spectrum of pathogens including bacteria, fungi, and viruses.

Antibacterial: The isoxazole core is integral to several established antibacterial drugs. This includes β-lactam antibiotics such as cloxacillin (B1194729) and dicloxacillin, as well as sulfonamides like sulfamethoxazole (B1682508) and sulfisoxazole. Research has demonstrated that novel synthetic isoxazole derivatives also possess significant antibacterial properties. For instance, isoxazole-oxazole hybrids have shown effectiveness against bacteria such as E. coli and S. aureus. In other studies, coumarin (B35378) isoxazoline (B3343090) derivatives displayed potent activity against Pseudomonas aeruginosa, while certain acridone (B373769) derivatives with an isoxazoline backbone showed greater inhibitory capacity against tested microorganisms than the standard drug metronidazole.

Antifungal: Isoxazole-containing compounds have proven to be effective antifungal agents. The antitubercular and antifungal antibiotics cycloserine and drazoxolon (B1670939) feature the isoxazolidine (B1194047) and isoxazoline scaffolds, respectively. More recent research has identified novel isoxazole derivatives with selective and potent anti-Candida activity. Specifically, compounds designated PUB14 and PUB17 were effective against Candida albicans and its biofilms without harming beneficial lactobacilli, suggesting potential for safer clinical applications. Furthermore, a sampangine (B1681430) derivative incorporating an isoxazole ring demonstrated powerful fungicidal activity against both Cryptococcus neoformans and resistant strains of C. albicans, in some cases exceeding the potency of the control drug voriconazole (B182144).

Antiviral: The antiviral applications of isoxazoles are an expanding area of research. Studies have shown that certain isoxazole-amide derivatives containing an acylhydrazone moiety exhibit significant in vivo antiviral activity against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with some derivatives outperforming the commercial agent Ningnanmycin. In the context of human viruses, synthetic 5-isoxazol-5-yl-2'-deoxyuridines, derived from 5-iodo-2'-deoxyuridine, have demonstrated activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2) and several RNA viruses, including Coxsackie B3 and vesicular stomatitis virus. Additionally, derivatives of [(biphenyloxy)propyl]isoxazole have been identified as potent inhibitors of human rhinovirus (HRV), the cause of the common cold.

| Compound/Derivative Class | Activity Type | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Cloxacillin, Dicloxacillin | Antibacterial | Bacteria | Clinically used β-lactam antibiotics. | |

| Sampangine-isoxazole derivative (42) | Antifungal | C. neoformans, C. albicans | Showed stronger activity (MIC80 = 0.031 µg/mL) than voriconazole against C. neoformans. | |

| Isoxazole-amide derivative (7t) | Antiviral | TMV, CMV | Exhibited curative, protection, and inactivation activities superior to Ningnanmycin. | |

| 5-isoxazol-5-yl-2'-deoxyuridines | Antiviral | HSV-1, HSV-2, RNA viruses | Demonstrated antiviral activity against multiple herpes and RNA viruses. | |

| PUB14, PUB17 | Antifungal | Candida albicans | Displayed selective antifungal activity without affecting beneficial microbiota. |

Anticancer and Antitumor Potential

The isoxazole scaffold is a privileged structure in the development of anticancer agents. Derivatives have been shown to exert antitumor effects through various mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.

A notable example is an isoxazole derivative of the natural product curcumin (B1669340), which exhibited significantly greater cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 3.97 µM) compared to curcumin itself (IC₅₀ = 21.89 µM). Similarly, modifying the natural steroid diosgenin (B1670711) with an isoxazole ring led to a derivative with potent anticancer activity against both human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values of 9.15 µM and 14.92 µM, respectively.

Synthetic isoxazole-amide analogues have also been identified as promising anticancer agents. In one study, compounds 2d and 2e demonstrated potent activity against hepatocellular carcinoma (Hep3B) cells. Their mechanism involved inducing a delay in the G2/M phase of the cell cycle and shifting the mode of cell death from necrosis to apoptosis. Other research has focused on dihydropyrazole derivatives of isoxazoles, with compounds 39 and 45 showing potent anticancer activity and being non-toxic to normal human cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Value | Key Finding | Reference |

|---|---|---|---|---|

| Curcumin-isoxazole derivative (40) | MCF-7 (Breast) | 3.97 µM | Significantly more cytotoxic than parent compound curcumin (21.89 µM). | |

| Diosgenin-isoxazole derivative (24) | MCF-7 (Breast), A549 (Lung) | 9.15 µM (MCF-7), 14.92 µM (A549) | More potent than the parent compound diosgenin. | |

| Isoxazole-amide analogue (2d) | HeLa (Cervical) | 18.62 µg/ml | Most potent against HeLa cells in its series. | |

| Dihydropyrazole derivative (45) | Not specified | 2 ± 1 µg/mL | Exhibited potential anticancer activity and was nontoxic to normal cells. | |

| Dihydropyrazole derivative (39) | Not specified | 4 ± 1 µg/mL | Showed potent anticancer activity, superior to the standard Docetaxel in some cases. |

Anti-inflammatory Properties

Isoxazole derivatives constitute a major class of anti-inflammatory agents. Several clinically used anti-inflammatory drugs, such as the selective COX-2 inhibitor Valdecoxib and the disease-modifying antirheumatic drug (DMARD) Leflunomide, contain an isoxazole ring.

Research has explored novel isoxazole compounds for their anti-inflammatory potential. A derivative known as MZO-2 was found to be potent in a carrageenan-induced paw inflammation model in mice and effectively reduced ear edema in a contact hypersensitivity model, with efficacy comparable to the immunosuppressant drug tacrolimus. Other studies have investigated indolyl-isoxazolidines, which were shown to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. In a rat paw edema model, a series of indole-linked isoxazoles demonstrated significant anti-inflammatory activity, with one compound achieving a 77.42% reduction in edema four hours after administration.

Other Noteworthy Biological Activities (e.g., Neuroprotective, Anti-diabetic, Anti-parasitic)

The biological versatility of the isoxazole core extends to several other therapeutic areas. nih.gov

Neuroprotective Activity: Certain isoxazole-substituted chromans have shown high in vitro neuroprotective activity. These compounds were effective against oxidative stress-induced death in neuronal cells, with the most active derivatives displaying EC₅₀ values around 0.3 µM and lacking cytotoxicity.

Anti-diabetic Activity: Isoxazole derivatives are being explored as potential treatments for diabetes. Flavonoid-based isoxazole derivatives have been shown to improve glucose uptake in insulin-resistant liver cells. One such compound, C45, was found to exert its effects by activating the AMPK/PEPCK/G6Pase signaling pathway, which is crucial for glucose metabolism. Other research has identified trifluoromethylated flavonoid-isoxazoles as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, while dihydrothiazolo-isoxazole derivatives have demonstrated significant glucose-lowering effects in animal models.

Anti-parasitic and Anthelmintic Activity: The isoxazole scaffold has been employed in the design of agents against parasitic infections. Derivatives have shown activity against the protozoan parasites that cause leishmaniasis (Leishmania donovani) and Chagas disease (Trypanosoma cruzi). Specifically, 3-N-acylhydrazone isoxazoles and other analogues exhibited potent antileishmanial activity with low micromolar IC₅₀ values. Furthermore, isoxazole derivatives have demonstrated in vitro anthelmintic (anti-worm) properties in studies using earthworms as a model for parasitic roundworms.

Pharmacological Profiling and Mechanistic Studies of 5-(Chloromethyl)-3-isopropylisoxazole Analogs

Based on a comprehensive review of the scientific literature, detailed pharmacological profiling and mechanistic studies specifically focused on analogs of this compound are not extensively documented. Research in the public domain tends to focus on the broader class of isoxazole derivatives rather than analogs of this specific chemical entity.

Target Identification and Validation

Molecular Interactions with Biological Macromolecules

Derivatives built upon the isoxazole scaffold have been shown to interact with a variety of biological macromolecules, often serving as inhibitors or modulators of protein function. The 5-(chloromethyl) group is a key reactive handle that enables the synthesis of these derivatives, which are then evaluated for their binding properties.

Research has identified trisubstituted isoxazoles as a novel class of allosteric inverse agonists for the Retinoid-related orphan receptor gamma t (RORγt), a key therapeutic target for autoimmune diseases. dundee.ac.uk X-ray crystallography studies have provided detailed insights into these interactions, revealing that the derivatives bind to an allosteric site between helices 3, 4, 11, and 12 of the receptor. dundee.ac.uk The binding is stabilized by specific interactions; for example, a pyrrole (B145914) moiety introduced at the C-5 position of the isoxazole ring forms a crucial hydrogen bond with the main chain carbonyls of residues Leu353 and Lys354, significantly enhancing potency. dundee.ac.uk

In other research, derivatives have been identified as potential inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer target. nih.gov An AlphaScreen-based assay identified a benzosulfamide derivative that acts as a direct STAT3 inhibitor with an IC50 of 15.8 ± 0.6 µM. nih.gov Further investigation revealed an unexpected mechanism of interaction, where the compound was also able to interact with cysteine residues located around the SH2 domain of the protein. nih.gov

Furthermore, isoxazole-4-carboxamide derivatives have been studied as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in pain and neurological disorders. nih.gov These compounds have been shown to interact with both homomeric and heteromeric AMPA receptor subunits, altering their biophysical gating properties. nih.gov Spectroscopic studies on other heterocyclic derivatives have also been used to characterize their binding to human plasma proteins like albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP), determining binding constants and identifying binding sites within the protein structures. nih.gov

| Derivative Class | Biological Target | Interaction Details | Key Finding |

|---|---|---|---|

| Trisubstituted Isoxazoles | RORγt | Allosteric binding between helices 3, 4, 11, and 12. Hydrogen bonding with Leu353 and Lys354. dundee.ac.uk | Identified as novel allosteric inverse agonists. dundee.ac.uk |

| Benzosulfamides | STAT3 | Direct inhibition (IC50 = 15.8 µM) and interaction with cysteine residues near the SH2 domain. nih.gov | Potential anticancer agent with a dual interaction mechanism. nih.gov |

| Isoxazole-4-carboxamides | AMPA Receptors | Inhibition of whole-cell currents and alteration of receptor gating properties. nih.gov | Potent modulators with therapeutic promise for pain and neurological disorders. nih.gov |

Cellular Assays and Pathway Modulation

The biological activity of isoxazole derivatives, synthesized from precursors like this compound, has been extensively evaluated in various cellular assays. These studies have demonstrated their potential to modulate key cellular pathways, particularly in the context of cancer.

A novel class of synthetic compounds containing the isoxazole nucleus, designed as potent and selective inhibitors of Heat Shock Protein 90 (HSP90), has been tested for antiproliferative and pro-apoptotic activity. nih.gov In human erythroleukemic K562 cells, several of these isoxazole derivatives demonstrated significant activity, with IC50 values for cell proliferation inhibition as low as 18.01 nM. nih.gov These compounds were shown to induce both early and late apoptosis in K562 cells. nih.govnih.gov The same derivatives were also tested against glioblastoma cell lines, including the temozolomide-resistant T98G line, where they also showed pro-apoptotic effects. nih.govnih.gov

In another study, a series of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against four human cancer cell lines: A549 (lung), COLO 205 (colon), MDA-MB-231 (breast), and PC-3 (prostate). nih.gov One compound in particular, 4n, showed potent cytotoxicity against all tested cell lines, with IC50 values below 12 µM. nih.gov

The modulatory effects of isoxazole-4-carboxamide derivatives on AMPA receptors were quantified using whole-cell patch-clamp electrophysiology. nih.gov The most potent compounds, CIC-1 and CIC-2, caused an 8-fold and 7.8-fold reduction, respectively, in AMPA receptor peak current amplitudes, demonstrating a strong capacity to suppress receptor-mediated currents. nih.gov Additionally, certain isoxazole derivatives have been evaluated for their antimicrobial and anti-biofilm activity against pathogenic bacteria like Staphylococcus aureus. mdpi.com

| Derivative Class | Cell Line(s) | Assay Type | Key Result (IC50/Effect) | Modulated Pathway |

|---|---|---|---|---|

| 3,4-isoxazolediamides | K562 (Erythroleukemia) | Antiproliferative | IC50 = 18.01 nM (Compound 2) nih.gov | Apoptosis Induction, HSP90 Inhibition nih.govnih.gov |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | A549, COLO 205, MDA-MB-231, PC-3 | Cytotoxicity | IC50 < 12 µM (Compound 4n) nih.gov | Not specified nih.gov |

| Isoxazole-4-carboxamides | HEK293 cells expressing AMPA receptors | Electrophysiology (Patch-Clamp) | 8-fold inhibition of AMPA currents (CIC-1) nih.gov | AMPA Receptor Signaling nih.gov |

| N-substituted hydrazides | S. aureus | Antimicrobial (MIC) | >90% reduction in biofilm mdpi.com | Bacterial Viability/Biofilm Formation mdpi.com |

In Vivo Efficacy Studies in Disease Models

While extensive in vitro data exists, the progression of this compound derivatives to in vivo efficacy studies is a critical step in drug development. Research in this area has provided initial evidence of their potential in animal models.

One study investigated a series of 5-substituted 3-methylisoxazole (B1582632) derivatives for immunological activity using several in vivo assays in mice. nih.gov Although specific details on the disease models were not extensively described, the study confirmed the immunological effects of these compounds in a living system. nih.gov Based on potent in vitro antiproliferative and pro-apoptotic activities, researchers have suggested that certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives should be advanced into in vivo studies for the development of anticancer drugs. nih.govnih.gov

The translation from in vitro activity to in vivo efficacy is a complex process. For example, in a study of 3,5-substituted 2-methylisoxazolidines with antifungal properties, compounds that were potent in vitro did not all show efficacy in vivo. nih.gov However, one triazole derivative, PR 988-399, was found to be effective after oral administration in a rat model of Candida vaginitis, demonstrating the potential for isoxazole-related scaffolds to yield orally active agents. nih.gov These studies underscore the importance of in vivo testing to select the most promising candidates for further development. nih.gov

Development of this compound-Derived Drug Candidates

The journey from a simple chemical scaffold to a viable drug candidate is a meticulous process involving the identification of initial hits, extensive optimization to improve desired properties, and innovative strategies to enhance drug delivery. The this compound core serves as an excellent starting point for such endeavors.

Identification of Lead Compounds and Hit-to-Lead Optimization

The process of hit-to-lead optimization is fundamental in medicinal chemistry, aiming to refine initial "hit" compounds into more potent and selective "lead" compounds with improved drug-like properties. ijddd.com This iterative process involves systematic chemical modifications and biological testing to build a structure-activity relationship (SAR). 3biotech.com

For isoxazole derivatives, this process has been well-documented. In the development of RORγt inverse agonists, researchers explored the SAR around the C-4 and C-5 positions of the isoxazole ring. dundee.ac.uk Initial hits were modified by introducing different substituents to improve potency and specificity. This led to the discovery that a hydrogen bond-donating N-heterocycle at the C-5 position significantly increased potency. dundee.ac.uk Similarly, SAR studies of YC-1 analogs, where the furan (B31954) ring was replaced with an isoxazole, led to compounds with improved vasorelaxant activity, demonstrating the impact of core structure modification. nih.gov

In the search for antiplasmodial agents, SAR studies of 1,2,5-oxadiazole derivatives (related azoles) showed that activity and selectivity were highly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com This optimization process led to a derivative with high in vitro activity against P. falciparum and a promising selectivity index of 1526. mdpi.com The goal of these optimization cycles is to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties to identify a candidate for clinical development. ijddd.com

| Derivative Series | Target/Activity | Key SAR Finding | Outcome of Optimization |

|---|---|---|---|

| Trisubstituted Isoxazoles | RORγt Inverse Agonism | A hydrogen-bond donating N-heterocycle at the C-5 position increases potency. dundee.ac.uk | Improved binding affinity and thermal stabilization of the target protein. dundee.ac.uk |

| YC-1 Analogs | Vasorelaxation | Replacing the furan ring with an isoxazole improved inhibitory effects. nih.gov | Compounds with IC50 values as low as 0.6 µM. nih.gov |

| 1,2,5-Oxadiazoles | Antiplasmodial | 4-(3,4-dialkoxyphenyl) substitution positively impacts activity and cytotoxicity. mdpi.com | Lead compound with high activity (PfNF54 IC50 = 0.034 µM) and selectivity (S.I. = 1526). mdpi.com |

Prodrug Strategies Based on this compound

A prodrug is an inactive or poorly active molecule that is metabolically converted in the body to the active parent drug. nih.gov This strategy is widely used to overcome challenges such as poor solubility, instability, or non-specific toxicity. nih.gov While no specific prodrugs of this compound are documented in the searched literature, the reactive chloromethyl group on this scaffold makes it an ideal candidate for such an approach.

The chloromethyl group is a versatile synthon for creating linkages that can be cleaved in vivo. For instance, research has shown the development of chloromethyl glycosides as synthons to prepare glycosyloxymethyl-prodrugs. nih.gov In this approach, a sugar moiety is linked to a drug via a glycosyloxymethyl bridge. These prodrugs can exhibit improved pharmacokinetic properties and are designed to release the active parent drug, formaldehyde, and a monosaccharide upon enzymatic cleavage by enzymes like β-glucosidase. nih.gov A derivative of this compound could be conjugated to a sugar in a similar manner, potentially improving its solubility and enabling targeted delivery to tissues with high glycosidase activity.

This strategy could be particularly useful for developing anticancer agents, where targeting is crucial. By attaching the isoxazole derivative to a promoiety that is recognized by enzymes overexpressed in tumor environments, one could achieve localized release of the cytotoxic agent, thereby enhancing efficacy and reducing systemic side effects. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry of 5 Chloromethyl 3 Isopropylisoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a compound and its biological activity. longdom.org These models are instrumental in drug discovery for predicting the activity of new chemical entities. longdom.orgfrontiersin.org

Researchers have successfully developed and validated several QSAR models for various series of isoxazole (B147169) derivatives, demonstrating their predictive power for different biological activities. Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful.

For a series of isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists, robust CoMFA and CoMSIA models were constructed. nih.govmdpi.com These models were built from a large training set of compounds and showed strong statistical validity. nih.govmdpi.com The CoMFA model yielded a cross-validation coefficient (q²) of 0.664 and a non-cross-validation coefficient (r²) of 0.960, while the CoMSIA model showed a q² of 0.706 and an r² of 0.969. nih.govresearchgate.net Both models demonstrated high predictive ability, with predicted r² (r²_pred) values of 0.872 and 0.866, respectively. nih.govresearchgate.net

Similarly, QSAR models have been developed for isoxazole derivatives with anti-inflammatory and antiviral activities. nih.govju.edu.jo For anti-inflammatory isoxazoles, a close correlation was found between the observed and predicted activity, indicating a well-developed QSAR model. nih.govresearchgate.net For antiviral derivatives targeting Coxsackievirus B3, 2D-QSAR models were established using multiple linear regression, resulting in a model with an R² of 0.893 and a cross-validation Q² of 0.837. ju.edu.jo

Table 1: Statistical Parameters of 3D-QSAR Models for Isoxazole-Based FXR Agonists

| Model | q² (Cross-Validation Coefficient) | r² (Non-Cross-Validation Coefficient) | r²_pred (Predictive r²) | F value |

| CoMFA | 0.664 | 0.960 | 0.872 | 199.199 |

| CoMSIA | 0.706 | 0.969 | 0.866 | 215.111 |

| Data sourced from a study on isoxazole derivatives as FXR agonists. nih.gov |

QSAR studies establish correlations between various molecular descriptors and the biological activity of compounds. chnpu.edu.ua These descriptors can be physicochemical properties like hydrophobicity (logP), electronic properties (HOMO/LUMO energies), or steric and topological indices. chnpu.edu.uaresearchgate.net

In the 3D-QSAR study of FXR agonists, contour maps generated from the models revealed critical structural features. nih.govresearchgate.net The analysis indicated that hydrophobicity at the R₂ substituent and the presence of an electronegative group at the R₃ position of the isoxazole core are crucial for agonistic activity. nih.govresearchgate.net The CoMSIA model further broke down the contributions, showing that the hydrogen bond donor field contributed most significantly (30.3%) to the molecular activity. mdpi.com

For anti-inflammatory isoxazole derivatives, descriptors such as lipophilicity have been correlated with activity. researchgate.net In studies of other heterocyclic compounds, parameters like density, surface tension, and partition coefficient (LogP) have shown significant correlation with biological activity. researchgate.net Analysis of 2-amino-4-aryl-1,3-oxazole derivatives established correlations between the probability of their effectiveness and quantum chemical parameters, including atomic charges and the energies of the highest occupied (HOMO) and lowest vacant (LUMO) molecular orbitals. chnpu.edu.ua

Molecular Modeling and Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egorientjchem.org It is widely used to understand ligand-protein interactions at a molecular level. ekb.eg

Docking studies on various isoxazole analogs have elucidated key interactions with their respective protein targets. For instance, isoxazole-based inhibitors of heat shock protein 90 (Hsp90) were found to bind via hydrogen bonds and hydrophobic interactions with crucial residues such as Gly97, Asn51, and Lys58. bonviewpress.com Some compounds also formed electrostatic interactions (salt bridges) with acidic residues on the Hsp90 protein. bonviewpress.com

In the case of isoxazole derivatives targeting carbonic anhydrase (CA), docking analysis identified interactions with active site residues. acs.orgnih.gov Similarly, for isoxazole-carboxamide derivatives acting as COX inhibitors, docking studies revealed that substitutions on the phenyl rings influenced the orientation of the 5-methyl-isoxazole ring within the binding pocket, leading to ideal interactions with the COX-2 enzyme. nih.gov For isoxazole-indole derivatives targeting the estrogen receptor (ER), key interacting amino acids included Arg 394, Glu 353, and Asp 351, which are responsible for agonist/antagonist affinity. nih.gov

Table 2: Key Ligand-Protein Interactions for Isoxazole Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Hsp90 | Gly97, Asn51, Lys58 | Hydrogen Bonds, Hydrophobic Interactions | bonviewpress.com |

| Estrogen Receptor α | Arg 394, Glu 353, Asp 351, Leu 346 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| COX-2 | Arg 513, His 90, Gln 192 | Hydrogen Bonds, Hydrophobic Interactions | nih.govnih.gov |

| Carbonic Anhydrase | His94, His96, His119 | Metal Coordination (with Zinc ion), Hydrogen Bonds | acs.orgnih.govresearchgate.net |

| This table summarizes key amino acid residues involved in the binding of isoxazole analogs to various protein targets as identified through molecular docking studies. |

Conformational analysis and binding mode predictions are essential outcomes of molecular modeling that help rationalize the observed biological activity. Molecular dynamics (MD) simulations are often used to supplement docking studies, providing insights into the stability of ligand-protein complexes and the dynamic nature of their interactions. nih.govresearchgate.net

For isoxazole derivatives targeting FXR, MD simulations were performed to understand the binding modes and interactions in greater detail. researchgate.net The results helped verify the stability of the molecular docking poses. researchgate.net In a study on carbonic anhydrase inhibitors, extensive MD simulations (400 ns) and binding free energy calculations (MMPBSA) supported the in vitro enzyme inhibition results. acs.orgresearchgate.net The most active compounds, AC2 and AC3, showed computed binding free energies (ΔG_bind) of -13.53 and -12.49 kcal/mol, respectively, confirming a stable binding mode. acs.orgresearchgate.net

Docking of isoxazole-carboxamide derivatives into COX-1 and COX-2 enzymes showed that the most potent compound (A13) adopted a specific conformation. nih.govnih.gov The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring into a secondary binding pocket, creating optimal interactions within the COX-2 active site. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net This model can then be used as a 3D query to search chemical databases for new, structurally diverse compounds with the potential for similar activity, a process known as virtual screening. nih.govresearchgate.net

Several studies have successfully applied these techniques to the isoxazole scaffold. nih.govrsc.org A pharmacophore model for isoxazole-based FXR agonists was constructed to identify the key features required for their activity. nih.gov In another study, a classification model based on the Random Forest algorithm was developed to predict the anti-proliferative activity of isoxazole and pyrazole (B372694) derivatives. nih.gov This model was subsequently used in a virtual screening study to design novel and potent derivatives. nih.gov

A computer-based virtual screening protocol was also used to identify isoxazole-based Hsp90 inhibitors from the ZINC database. bonviewpress.com This effort led to the identification of thirty-six potential inhibitors, with twelve showing high binding affinity in subsequent docking simulations, with binding energies ranging from −8.23 to −8.51 kcal/mol. bonviewpress.com These in silico approaches demonstrate the power of pharmacophore modeling and virtual screening to efficiently identify promising lead candidates from vast chemical libraries for further development. bonviewpress.comnih.gov

Rational Design and Optimization of Novel 5-(Chloromethyl)-3-isopropylisoxazole Derivatives

Rational drug design aims to develop new compounds with improved efficacy and safety profiles based on an understanding of their biological targets and chemical properties. For derivatives of this compound, optimization efforts focus on strategic modifications to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov

The potency and selectivity of isoxazole derivatives are heavily influenced by the substituents on the heterocyclic ring. nih.govnih.gov Structure-activity relationship (SAR) studies on related trisubstituted isoxazoles have shown that modifications at the C3 and C5 positions are crucial for optimizing biological activity. acs.orgdundee.ac.uk

Key design strategies include:

Modification of the C5-Substituent: The 5-(chloromethyl) group serves as a reactive handle, allowing for the introduction of a wide variety of functional groups. This position can be explored to form additional interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein, thereby increasing potency. dundee.ac.uk For instance, replacing the chlorine with different linkers (e.g., ethers, amines) and terminal groups (e.g., rings, polar moieties) can significantly alter binding affinity. acs.orgdundee.ac.uk

Exploring the C3-Substituent: The isopropyl group at the C3 position provides a defined lipophilic interaction. While this group might be optimal for a specific target, its replacement with other alkyl or aryl groups could enhance potency or selectivity towards different targets. SAR studies on other isoxazoles show that even small changes at this position can impact activity. researchgate.net

Bioisosteric Replacement: The isoxazole ring itself or its substituents can be replaced with bioisosteres to improve properties. For example, in the development of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, replacing a different active moiety with an isoxazole ring resulted in potent and selective compounds with improved chemical stability. nih.gov This highlights the favorable properties the isoxazole core can impart.

Research on allosteric inhibitors for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) demonstrated that having a substituted phenyl ring at the C3 position and a benzoic acid moiety at the C4 position were key features for activity. acs.org Further exploration of the C5 position revealed that introducing a hydrogen-bond-donating heterocycle, like a pyrrole (B145914), significantly boosted potency through additional polar interactions with the protein backbone. dundee.ac.uk These principles can be directly applied to the design of novel this compound derivatives, where the chloromethyl group is the starting point for introducing new functionalities to probe for similar potency-enhancing interactions.

Improving the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical aspect of drug design. nih.gov Introducing isoxazole moieties into molecules is a known strategy to enhance pharmacokinetic properties. nih.gov For this compound derivatives, the primary point for modification to tune these properties is the C5-chloromethyl group.

Strategies for modulation include:

Blocking Metabolic Soft Spots: Metabolism by cytochrome P450 enzymes is a major route of elimination for many drugs. Strategic placement of blocking groups, such as fluorine atoms, at metabolically labile sites can enhance metabolic stability and prolong the compound's duration of action.

Introduction of Polar Surface Area (PSA): Increasing the PSA by adding polar functional groups can reduce the likelihood of a compound crossing the blood-brain barrier, which may be desirable to avoid central nervous system side effects. mdpi.com

The following table illustrates how hypothetical modifications at the C5 position could influence key physicochemical properties related to pharmacokinetics.

| Compound | Modification at C5 (R in -CH₂R) | Hypothetical LogP | Hypothetical Aqueous Solubility | Rationale for Change |

| Derivative 1 | -Cl (original) | 2.5 | Low | Baseline compound with moderate lipophilicity. |

| Derivative 2 | -OH (Hydroxymethyl) | 1.8 | Moderate | Introduction of a hydroxyl group increases polarity and potential for hydrogen bonding, lowering LogP and increasing solubility. |

| Derivative 3 | -OCH₃ (Methoxymethyl) | 2.2 | Low-Moderate | Ether group is less polar than hydroxyl but more polar than chlorine, offering a slight modulation of properties. |

| Derivative 4 | -N(CH₃)₂ (Dimethylaminomethyl) | 2.1 | High (at low pH) | Basic amine group increases solubility in acidic environments (like the stomach) and can improve absorption. |

| Derivative 5 | -CN (Cyanomethyl) | 2.0 | Low-Moderate | The polar nitrile group can modulate electronic properties and serve as a hydrogen bond acceptor, slightly reducing lipophilicity. |

Computational Prediction of Biological Activities and ADMET Properties

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties before synthesis, thereby saving time and resources. researchgate.nethistorymedjournal.com Methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and in silico ADMET profiling are routinely applied. historymedjournal.comgrowingscience.com

Quantitative Structure-Activity Relationship (QSAR): For a series of this compound derivatives, QSAR models can establish a mathematical correlation between chemical structures and their biological activities. nih.govjocpr.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), these models can predict the activity of unsynthesized compounds and provide insight into the structural features essential for potency. growingscience.comnih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a molecule within the active site of a target protein. mdpi.comsphinxsai.comqu.edu.sa For derivatives of this compound, docking studies can help rationalize SAR data by showing how the isopropyl group fits into hydrophobic pockets and how different functionalities introduced at the C5-methyl position interact with specific amino acid residues. nih.govnih.gov

ADMET Prediction: A wide range of computational tools are available to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. researchgate.netekb.egresearchgate.net These models assess drug-likeness based on criteria such as Lipinski's Rule of Five, predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes or transporters. mdpi.comnih.gov Such predictions help prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. historymedjournal.comjmchemsci.com

The table below provides an example of a computational ADMET profile for a hypothetical series of derivatives.

| Derivative ID | Modification at C5 | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted HIA | Predicted BBB Permeation |

| Deriv-A | -Cl | 175.6 | 2.51 | 0 | 2 | 0 | High | Yes |

| Deriv-B | -OH | 157.2 | 1.75 | 1 | 3 | 0 | High | Yes |

| Deriv-C | -NH₂ | 156.2 | 1.60 | 1 | 3 | 0 | High | Yes |

| Deriv-D | -COOH | 185.2 | 1.90 | 1 | 4 | 0 | High | No |

| Deriv-E | -SO₂NH₂ | 220.3 | 1.25 | 2 | 5 | 0 | Moderate | No |

常见问题

Q. What are the established synthetic routes for 5-(chloromethyl)-3-isopropylisoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and chlorination steps. A common method starts with substituted aromatic aldehydes, which are converted to oximes using hydroxylamine hydrochloride. These oximes undergo cyclization in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to form intermediate alcohols. Subsequent chlorination with NCS or thionyl chloride yields the final product . Key optimizations include:

- Temperature control : Cyclization at 0–5°C minimizes side reactions.

- Solvent selection : Dichloromethane enhances reaction homogeneity, while ethyl acetate aids recrystallization for purity (>97%) .

- Chlorination efficiency : Excess NCS (1.2–1.5 equivalents) ensures complete conversion of the alcohol intermediate to the chloromethyl derivative .

Q. What analytical techniques are critical for characterizing this compound?

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Melting point analysis : Confirms purity (e.g., expected range 67–78°C for related isoxazole derivatives) .

- Spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₉ClNO expected for this compound) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing trisubstituted isoxazoles like this compound be addressed?

Regioselectivity in cycloaddition reactions is influenced by electronic and steric factors. For trisubstituted derivatives:

- Substrate design : Electron-withdrawing groups (e.g., Cl) at the 5-position direct cyclization via nitrile oxide intermediates, favoring the desired regiochemistry .

- Catalytic additives : Triethylamine or DMAP can stabilize transition states, improving yield (e.g., from 60% to 85% in related syntheses) .

- Flow chemistry : Continuous reactors enhance mixing and temperature control, reducing side products in multistep syntheses .

Q. What strategies improve the stability of this compound during storage and handling?

- Inert atmosphere storage : Prevents hydrolysis of the chloromethyl group (sensitive to moisture) .

- Low-temperature storage : –20°C in amber vials minimizes thermal decomposition and photodegradation .

- Stabilizers : Addition of 1–2% anhydrous MgSO₄ or molecular sieves absorbs residual moisture in solution formulations .

Q. How can biological activity assays be designed to evaluate this compound derivatives?

- Antimicrobial testing : Use agar dilution or microbroth dilution methods (e.g., MIC determination against S. aureus or C. albicans) with derivatives substituted at the 3-position .

- Enzyme inhibition assays : Target enzymes like COX-2 or CYP450 using fluorescence-based kits; IC₅₀ values correlate with substituent electronic properties (e.g., electron-deficient groups enhance binding) .

- Crystallography : X-ray diffraction (e.g., P2₁/c space group) reveals dihedral angles between isoxazole and substituent rings, guiding SAR studies .

Q. How do contradictions in reported melting points or spectral data arise, and how should they be resolved?

Discrepancies often stem from:

- Purity variations : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) affect melting point ranges .

- Instrument calibration : Standardize NMR (e.g., TMS as internal reference) and HRMS (lock mass correction) across labs .

- Structural analogs : Confirm CAS registry numbers to rule out isomeric impurities (e.g., 3-isopropyl vs. 5-isopropyl derivatives) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。